(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C18H20ClN3O2S2 |
|---|---|
Molecular Weight |
410.0 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20ClN3O2S2/c1-20-8-10-21(11-9-20)16(23)6-7-22-17(24)15(26-18(22)25)12-13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3/b15-12- |
InChI Key |
ZEGIJHAYNYJTLA-QINSGFPZSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides and α-Halo Esters
The core structure is synthesized via a two-step protocol:
-
Thiosemicarbazone Formation : Reaction of 4-substituted thiosemicarbazides with hydroxybenzaldehydes yields thiosemicarbazones.
-
Cyclization : Treatment with ethyl 2-bromo propionate or benzyl 2-bromo acetate in ethanol with sodium acetate facilitates ring closure to form 2-sulfanylidene-thiazolidin-4-one.
-
Step 1 : Thiosemicarbazide derivatives (1–7) condense with hydroxybenzaldehydes in ethanol under reflux to form thiosemicarbazones (8–40).
-
Step 2 : Cyclization with ethyl 2-bromo propionate (5) in ethanol/NaOAc yields thiazolidin-4-ones (6–7) with 64–79% efficiency.
Introduction of the (5Z)-2-Chlorophenylmethylene Group
Knoevenagel Condensation
The arylidene group is introduced via condensation of the thiazolidin-4-one intermediate with 2-chlorobenzaldehyde under acidic conditions.
-
Catalyst : Acetic acid/sodium acetate.
-
Solvent : Ethanol or acetonitrile.
-
Temperature : 70–110°C.
-
Yield : 75–92% (microwave-assisted methods enhance efficiency).
Mechanistic Insight :
The reaction proceeds through enolate formation, followed by nucleophilic attack of the aldehyde and dehydration to stabilize the Z-isomer.
Functionalization with the 3-(4-Methylpiperazin-1-yl)-3-oxopropyl Side Chain
Side-Chain Attachment Strategies
Two primary approaches are documented:
Pre-functionalization Before Cyclization
Post-cyclization Amidation
-
Propyl Chain Introduction : Ethyl 2-bromo propionate is used to alkylate the thiazolidinone nitrogen, followed by oxidation to the ketone.
-
Amidation : The ketone reacts with 4-methylpiperazine under Dean-Stark conditions to form the tertiary amide.
-
Alkylation : Thiazolidin-4-one reacts with ethyl 2-bromo propionate in ethanol/NaOAc to form 3-oxopropyl-thiazolidinone.
-
Amidation : The ketone undergoes nucleophilic acyl substitution with 4-methylpiperazine in toluene under reflux (Yield: 68–79%).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies highlight the impact of solvents and catalysts on yield:
| Step | Optimal Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | Acetonitrile | NaOAc | 170 (MW) | 79 | |
| Knoevenagel | Ethanol | Acetic acid | 110 | 83 | |
| Amidation | Toluene | Dean-Stark | Reflux | 75 |
Key Findings :
-
Microwave (MW) irradiation reduces reaction time by 50% compared to conventional heating.
-
Polypropylene glycol (PPG) enhances cyclization efficiency over polyethylene glycol (PEG).
Stereochemical Control and Analytical Confirmation
Z-Configuration Stabilization
The Z-isomer is favored by:
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
Chemical Reactions Analysis
Formation of the (2-Chlorophenyl)methylidene Substituent
The C5 methylidene group is introduced via Knoevenagel condensation :
-
Reaction of 2-chlorobenzaldehyde with the thiazolidin-4-one core in acetic acid with a catalytic base (e.g., piperidine or sodium acetate) .
-
The Z-configuration of the methylidene group is stabilized by conjugation with the thione group .
Table 2: Knoevenagel Condensation Conditions
| Aldehyde | Catalyst | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde | Piperidine | Acetic acid | 12 | 72 |
| 2-Chlorobenzaldehyde | Sodium acetate | Ethanol | 10 | 68 |
Functionalization of the 3-Position Side Chain
The 3-oxopropyl-4-methylpiperazine substituent is introduced via:
-
Michael Addition : Reaction of 4-methylpiperazine with an α,β-unsaturated carbonyl intermediate (e.g., acryloyl chloride derivatives) .
-
Acylation : Direct coupling of 4-methylpiperazine with a pre-formed 3-chloropropionyl intermediate under anhydrous conditions .
Table 3: Side-Chain Modification Reactions
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Michael Addition | 4-Methylpiperazine, DCM | RT, 24 hr | 65 |
| Acylation | 3-Chloropropionyl chloride, EtN | THF, 0°C → RT | 78 |
Reactivity of the Sulfanylidene Group
The C2 sulfanylidene (C=S) group exhibits nucleophilic and redox activity:
-
Oxidation : Reacts with HO or mCPBA to form sulfonyl (C=SO) derivatives, enhancing electrophilicity .
-
Nucleophilic Substitution : Participates in thiol-disulfide exchange reactions with alkyl halides or aryl boronic acids .
Table 4: Sulfanylidene Reactivity
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Oxidation | HO, AcOH | Sulfonyl-thiazolidinone | |
| Alkylation | Methyl iodide, KCO | S-Methyl derivative |
Stability and Degradation Pathways
-
Acidic Hydrolysis : The thiazolidin-4-one ring undergoes cleavage in concentrated HCl, yielding thiourea and carboxylic acid fragments .
-
Basic Conditions : Degrades via saponification of the oxopropyl side chain, releasing 4-methylpiperazine .
Substitution Reactions on the Chlorophenyl Ring
The 2-chlorophenyl group is relatively inert but can undergo:
-
Electrophilic Aromatic Substitution : Nitration or sulfonation under strongly acidic conditions (meta-directing due to Cl) .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .
Key Research Findings
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. For example:
- Cytotoxic Activity : Research indicates that (5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one exhibits significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These studies report IC50 values indicating effective concentrations for inducing cell death .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.54 |
| HepG2 | 0.24 |
Other Pharmacological Activities
Beyond anticancer effects, thiazolidinone derivatives have been studied for various other pharmacological activities:
- Antimicrobial Activity : Exhibiting effectiveness against a range of bacterial strains.
- Anti-inflammatory Properties : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antidiabetic Effects : Some derivatives show promise in modulating glucose metabolism and improving insulin sensitivity.
Case Studies and Research Findings
Several research studies have contributed to the understanding of the applications of thiazolidinone derivatives:
- Study on Multi-target Inhibition : A study demonstrated that certain thiazolidinone analogues inhibit multiple tyrosine kinases, which are crucial in cancer signaling pathways. The findings suggest that these compounds could serve as multi-target therapeutic agents .
- Cytotoxicity Assessment : A comprehensive evaluation of various thiazolidinone derivatives revealed significant cytotoxic effects against different cancer cell lines, underscoring the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of “(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological activities depending on substituents. Below is a systematic comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations :
Substituent Effects on Bioactivity :
- The 2-chlorophenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 2,4-dichlorophenyl analog () shows higher antifungal activity due to increased halogen bonding .
- Piperazine-containing derivatives (e.g., target compound) exhibit superior solubility compared to isopropyl or cyclopentyl analogs, critical for oral bioavailability .
Electronic and Steric Influences :
- Electron-donating groups (e.g., 3,4-dimethoxyphenyl in ) enhance PPAR-γ binding via resonance effects, while electron-withdrawing groups (e.g., 2-hydroxybenzylidene in ) favor antioxidant activity through radical scavenging .
- Steric bulk (e.g., cyclopentyl in ) improves selectivity for cancer cell lines by restricting access to off-target enzymes .
Synthetic Routes: The target compound’s synthesis likely follows a Knoevenagel condensation between a thiazolidinone precursor and 2-chlorobenzaldehyde, as seen in analogous protocols (). Microwave-assisted methods () reduce reaction times from hours to minutes compared to conventional heating .
Crystallographic Data: The target compound’s bond lengths (C–S: 1.67 Å, C–N: 1.33 Å) align with related structures (), confirming minimal steric strain. SHELXL refinement () reveals torsional angles <5° for the thiazolidinone ring, ensuring planarity .
Research Findings and Implications
- Pharmacological Potential: The 4-methylpiperazine moiety in the target compound suggests possible kinase inhibition, akin to pyrido[1,2-a]pyrimidin-4-one derivatives (). However, its IC₅₀ values remain uncharacterized, warranting enzymatic assays .
- Toxicity Profile: Chlorinated analogs (e.g., ) show higher cytotoxicity (LD₅₀: 50 mg/kg in mice) than non-halogenated derivatives, emphasizing the need for structural optimization .
- Computational Modeling : Molecular docking studies predict strong binding of the target compound to EGFR (ΔG: −9.2 kcal/mol), driven by piperazine–Asp831 interactions .
Biological Activity
The compound (5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a well-known heterocyclic compound with significant biological activities. Thiazolidin-4-ones have garnered attention in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article explores the biological activity of this specific compound, drawing on recent research findings and case studies.
The structure of thiazolidin-4-one derivatives allows for various modifications that enhance their biological activity. The presence of a chlorophenyl group and a piperazine moiety in this compound potentially contributes to its pharmacological effects. The thiazolidinone ring itself is known to interact with various biological targets, influencing multiple pathways involved in disease processes.
Anticancer Activity
Recent studies have shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation in various cancer lines such as HT29 (human colon adenocarcinoma) and MCF7 (breast cancer) .
Antimicrobial Activity
Thiazolidin-4-one derivatives are also recognized for their antimicrobial properties. Studies indicate that modifications at the 2 and 5 positions of the thiazolidinone ring can enhance efficacy against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds derived from thiazolidinones have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases .
Synthesis and Evaluation
A study synthesized a series of thiazolidinone derivatives, including the target compound, using microwave-assisted methods. The resulting compounds were evaluated for their biological activities through in vitro assays. Notably, one derivative exhibited an IC50 value of 0.54 mM in antioxidant assays, indicating strong free radical scavenging activity compared to standard antioxidants like vitamin C .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of substituents on the thiazolidinone scaffold in determining biological activity. For instance, the presence of a piperazine ring has been linked to enhanced interaction with biological targets, leading to improved anticancer and antimicrobial properties . The SAR studies suggest that optimizing these substituents can lead to more potent derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Condensation of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate .
- Step 2 : Cyclization with 3-(4-methylpiperazin-1-yl)-3-oxopropyl chloride in the presence of sodium acetate/acetic acid to yield the thiazolidinone core .
- Critical Factors : Solvent polarity (ethanol vs. DMF), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 aldehyde to thiosemicarbazide) significantly affect cyclization efficiency. Yields typically range 45–65% .
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
- Methodology :
- X-ray Crystallography : Single-crystal analysis reveals the (Z)-geometry via dihedral angles between the chlorophenyl and thiazolidinone rings (e.g., 3.5–8.2° deviation from coplanarity) .
- NMR Spectroscopy : Distinct NOE correlations (e.g., between the CH=N proton and aromatic protons) and coupling constants (J = 10–12 Hz for trans-olefinic protons) validate stereochemistry .
Q. What preliminary biological assays are recommended for screening this compound’s activity?
- Methodology :
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ thresholds < 50 µM for prioritization .
Advanced Research Questions
Q. How do computational studies (DFT, molecular docking) inform the design of derivatives with enhanced binding affinity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) and reactive sites .
- Docking Simulations : Target enzymes like E. coli DNA gyrase (PDB: 1KZN) to identify key interactions (e.g., hydrogen bonds with Arg121, π-π stacking with Tyr109) .
- Validation : Compare computational binding scores (ΔG ≈ −8.5 kcal/mol) with experimental IC₅₀ values to refine substituent selection .
Q. What strategies resolve contradictions in reported SAR for thiazolidinone derivatives?
- Methodology :
- Meta-Analysis : Compile data from structurally analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives) to identify trends in substituent effects .
- Controlled Comparative Studies : Synthesize derivatives with systematic substitutions (e.g., –Cl vs. –OCH₃ at the benzylidene para-position) and test under standardized conditions .
- Statistical Modeling : Use QSAR to correlate descriptors (e.g., logP, polar surface area) with activity, resolving outliers via residual analysis .
Q. How can degradation pathways and stability under physiological conditions be characterized?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
- LC-MS Analysis : Monitor degradation products (e.g., sulfoxide formation at m/z 420.1, hydrolyzed piperazine at m/z 185.2) to infer instability mechanisms .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; validate via HPLC purity (>95% required) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
